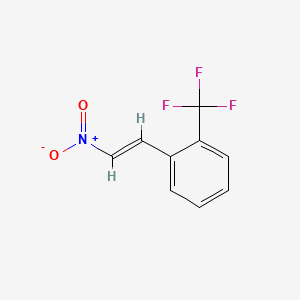

1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)8-4-2-1-3-7(8)5-6-13(14)15/h1-6H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXVHMDVSKVTID-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53960-62-6 | |

| Record name | trans-β-Nitro-2-(trifluoromethyl)-styrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation of 2-(trifluoromethyl)benzaldehyde with Nitroethane

A widely employed laboratory-scale method involves the condensation of 2-(trifluoromethyl)benzaldehyde with nitroethane in the presence of a strong base such as sodium ethoxide. The reaction proceeds via a Henry (nitroaldol) reaction mechanism, producing the nitrovinyl derivative.

| Parameter | Description |

|---|---|

| Starting materials | 2-(trifluoromethyl)benzaldehyde, nitroethane |

| Base | Sodium ethoxide or potassium tert-butoxide |

| Solvent | Ethanol or other polar aprotic solvents |

| Temperature | Reflux (~78°C for ethanol) |

| Reaction time | Several hours (typically 4-8 h) |

| Work-up | Acidification, extraction, recrystallization |

| Yield | Moderate to high (50-80%) |

This method benefits from relatively mild conditions and straightforward purification steps, making it suitable for small to medium-scale synthesis.

Nitration of 2-(trifluoromethyl)styrene Followed by Base Treatment

Another approach involves the initial nitration of 2-(trifluoromethyl)styrene to introduce the nitro group, followed by treatment with a strong base to generate the nitrovinyl functionality.

| Step | Description |

|---|---|

| Nitration reagent | Mixed acid (HNO3/H2SO4) |

| Substrate | 2-(trifluoromethyl)styrene |

| Base treatment | Sodium ethoxide or sodium hydroxide |

| Temperature | Controlled cooling during nitration; reflux during base treatment |

| Isolation method | Filtration, washing, recrystallization |

| Yield | Variable, depending on nitration control |

This method is more suited for industrial scale due to the handling of nitrating agents and the possibility of continuous flow processing to improve yield and safety.

Industrial Production Techniques

Industrial synthesis favors continuous flow reactors for nitration and subsequent base-catalyzed condensation to enhance reaction control, safety, and scalability. Purification typically involves recrystallization or distillation to achieve high purity.

| Process Aspect | Industrial Application |

|---|---|

| Reactor type | Continuous flow reactors |

| Reaction control | Automated temperature and flow rate control |

| Purification | Recrystallization, distillation |

| Environmental measures | Use of greener solvents and waste minimization |

| Yield | Optimized for maximum throughput |

The industrial process focuses on environmental friendliness and cost-effectiveness, minimizing hazardous waste and energy consumption.

Research Findings on Preparation Efficiency and Mechanism

- The Henry condensation mechanism proceeds via the nucleophilic attack of the nitroethane carbanion on the aldehyde carbonyl, followed by dehydration to form the nitrovinyl group.

- The trifluoromethyl group at the ortho position influences the electronic environment, enhancing the electrophilicity of the aldehyde carbonyl and affecting the reaction rate.

- Strong bases like sodium ethoxide are preferred to generate the nitroethane carbanion efficiently.

- Reflux conditions ensure complete conversion but require careful temperature control to prevent side reactions.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Scale Suitability | Notes |

|---|---|---|---|---|---|

| Henry Condensation (Lab scale) | 2-(trifluoromethyl)benzaldehyde, nitroethane, sodium ethoxide | Reflux in ethanol, 4-8 h | 50-80 | Small to medium | Mild, straightforward, moderate yield |

| Nitration + Base Treatment (Industrial) | 2-(trifluoromethyl)styrene, mixed acid, sodium ethoxide | Controlled nitration, reflux base treatment | Variable | Large scale | Requires handling of strong acids, continuous flow possible |

| Continuous Flow Reactor Process | Same as above | Automated flow, controlled temp | Optimized | Large scale | Enhanced safety and yield, greener process |

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.

Reduction: The nitrovinyl group can be reduced to form amines or other reduced products.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Nitro compounds.

Reduction: Amines or other reduced derivatives.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₆F₃N₁O₂

- Molecular Weight : Approximately 217.14 g/mol

- Physical State : Yellow solid

- Melting Point : 93°C to 94°C

The compound's unique structure imparts specific electronic properties due to the trifluoromethyl group, enhancing its reactivity and interactions with other molecules.

Scientific Research Applications

-

Chemistry :

- Building Block for Synthesis : Utilized as a precursor in the synthesis of complex organic molecules. The nitrovinyl group allows for various chemical transformations, including oxidation and reduction reactions.

- Conjugated Polymers Development : Research indicates its potential in synthesizing novel materials with unique electrical and optical properties, particularly in organic light-emitting diodes (OLEDs) and organic solar cells.

-

Biology :

- Biological Activity Exploration : Investigated for its interactions with biomolecules, particularly its potential antimicrobial properties against bacterial and fungal strains.

- Enzyme Modulation : Studies have shown that it can influence enzyme activity, such as inhibiting kinases involved in cancer cell proliferation, suggesting therapeutic applications in oncology.

-

Medicine :

- Drug Development Potential : Explored for its therapeutic properties due to its ability to modulate biological pathways. Its electrophilic nature may allow it to form adducts with nucleophilic sites in proteins, potentially altering their function.

- Toxicological Studies : Evaluations have indicated mixed results regarding safety profiles, necessitating careful dosage management in therapeutic contexts. Notably, a no-observed-adverse-effect level (NOAEL) was established at 10 mg/kg based on kidney effects observed in animal studies.

-

Industry :

- Specialty Chemicals Production : Utilized in manufacturing specialty chemicals with specific properties due to its unique structural features. This includes applications in the synthesis of agrochemicals and other industrial products.

Case Studies and Research Findings

- Study on Enzyme Modulation : A study demonstrated that this compound could inhibit specific kinases involved in cancer cell proliferation, suggesting a potential application in targeted cancer therapy.

- Toxicity Assessment : In a 14-day oral toxicity study, significant increases in liver weights and signs of nephropathy were observed at high doses, highlighting both therapeutic potential and associated risks.

Mechanism of Action

The mechanism of action of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its nitrovinyl and trifluoromethyl groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The nitrovinyl group can undergo reduction or oxidation, while the trifluoromethyl group can participate in electrophilic aromatic substitution reactions, affecting the compound’s overall behavior and activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s key differentiator is the combination of a nitrovinyl group and a trifluoromethyl substituent. Below is a comparison with structurally related derivatives:

Key Observations :

- Bioactivity : Nitrostyrenes like NTS1 and NTS2 exhibit myelopoiesis modulation, suggesting that the trifluoromethyl variant may have unique pharmacological profiles .

Pharmacological Potential

Biological Activity

1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene is an organic compound characterized by a unique structure that includes a nitrovinyl group and a trifluoromethyl group attached to a benzene ring. Its molecular formula is CHFNO, with a molecular weight of approximately 232.15 g/mol. This compound has garnered interest for its potential biological activities, particularly in antimicrobial applications and as a building block in synthetic chemistry.

Chemical Structure and Properties

The structural features of this compound contribute to its reactivity and biological activity. The compound features:

- Nitrovinyl Group : This group is known for its electrophilic characteristics, which can interact with various biological macromolecules.

- Trifluoromethyl Group : This group enhances the lipophilicity of the compound, impacting its bioavailability and interaction with biological systems.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties against various bacterial and fungal strains. Studies have shown that compounds with nitro groups often possess significant antimicrobial activity due to their ability to disrupt cellular processes in microorganisms.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective antifungal |

Further studies are required to elucidate the mechanism of action and the specific pathways through which this compound exerts its effects.

Interaction with Biological Macromolecules

The reactivity of this compound with proteins and nucleic acids has been a subject of investigation. The nitrovinyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to modifications that affect protein function. This property makes it a candidate for further research in drug discovery and development.

Synthesis and Application in Material Science

Recent studies have explored the use of this compound as a building block for synthesizing novel materials, particularly conjugated polymers. These polymers are valuable in applications such as organic light-emitting diodes (OLEDs) and organic solar cells due to their unique electrical and optical properties.

- Study Findings : A study highlighted the successful incorporation of this compound into polymer matrices, leading to enhanced conductivity and light absorption properties, making it suitable for electronic applications .

Environmental Impact

Investigations into the environmental impact of this compound have also been conducted, particularly regarding its use in agricultural applications. The compound's potential as a pesticide or herbicide raises concerns about its persistence and toxicity in ecosystems.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nitrovinyl group introduction to a trifluoromethyl-substituted benzene precursor. Key steps include:

- Electrophilic nitration : Use nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration .

- Nitrovinyl coupling : Employ palladium-catalyzed cross-coupling reactions (e.g., Heck reaction) with styrene derivatives .

- Purification : Flash chromatography (e.g., silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

- Data Table :

| Method | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Heck Coupling | Pd(OAc)₂ | 70–76 | 99 | |

| Electrophilic Nitration | H₂SO₄/HNO₃ | 53–87 | 87–99 |

Q. How can spectroscopic techniques (NMR, IR, HRMS) validate the structure of this compound?

- ¹H NMR : Expect distinct peaks for nitrovinyl protons (δ 7.8–8.2 ppm, doublet) and trifluoromethyl-coupled aromatic protons (δ 7.5–7.7 ppm, multiplet) .

- ¹³C NMR : Trifluoromethyl carbon appears at δ 120–125 ppm (q, J = 280 Hz); nitrovinyl carbons show peaks at δ 140–145 ppm .

- IR : Strong NO₂ asymmetric stretch at 1520 cm⁻¹ and symmetric stretch at 1350 cm⁻¹ .

- HRMS : Exact mass calculated for C₉H₆F₃NO₂: 235.0353 g/mol .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in reactions involving this compound?

- Electron-deficient aryl reactivity : The trifluoromethyl and nitro groups create a strongly electron-deficient ring, directing nucleophilic attacks to meta/para positions. Computational studies (DFT) show localized LUMO orbitals at the nitrovinyl group .

- Case Study : In Diels-Alder reactions, the nitrovinyl group acts as a dienophile, with regioselectivity driven by frontier molecular orbital interactions .

Q. How can researchers resolve contradictions in reported bioactivity data for nitrovinyl-trifluoromethylbenzene derivatives?

- Approach :

Standardize assays : Use identical cell lines (e.g., HeLa, MCF-7) and protocols for IC₅₀ comparisons .

Control for substituent effects : Compare analogs (e.g., chloro vs. bromo derivatives) to isolate trifluoromethyl/nitrovinyl contributions .

Validate via orthogonal methods : Pair enzyme inhibition data (e.g., kinase assays) with cellular proliferation studies .

- Example : A 2023 study found discrepancies in antiproliferative activity due to variable metabolic stability in cell media .

Q. What computational tools predict the electronic and steric effects of this compound in catalysis?

- DFT Modeling :

- Calculate Fukui indices to identify electrophilic/nucleophilic sites .

- Simulate electrostatic potential maps to visualize electron-deficient regions (e.g., nitrovinyl group) .

- Molecular Dynamics : Predict binding conformations in enzyme active sites (e.g., cytochrome P450) using software like AutoDock .

Experimental Design Considerations

Q. How to design stability studies for this compound under varying pH and temperature?

- Protocol :

- pH Stability : Incubate compound in buffers (pH 2–12) at 25°C for 24h; monitor degradation via HPLC .

- Thermal Stability : Heat samples to 40–100°C; use TGA/DSC to detect decomposition thresholds .

- Key Finding : Nitrovinyl groups degrade rapidly above pH 10 due to hydroxide-mediated nitro reduction .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Catalyst Optimization : Use Pd/Cu bimetallic systems to suppress homocoupling in cross-coupling reactions .

- Protecting Groups : Temporarily mask the nitro group (e.g., Boc protection) during alkylation .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions .

Data Interpretation Guidelines

Q. How to distinguish electronic vs. steric effects in substituent impact studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.